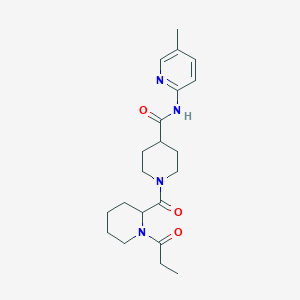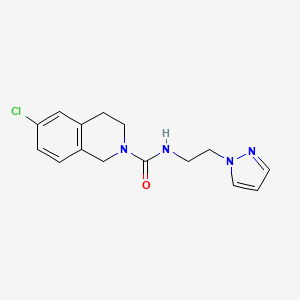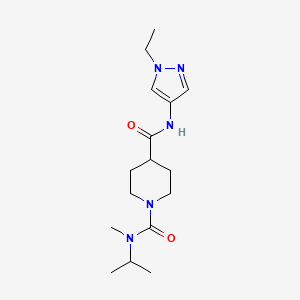
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide, also known as DMBCMT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been shown to enhance plant growth and increase crop yields.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide is its relatively simple synthesis method. However, one limitation is the lack of information on its pharmacokinetics and toxicity.
Future Directions
Future studies on N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide could focus on its pharmacokinetics and toxicity, as well as its potential use as a treatment for various diseases. In addition, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide could be used as a scaffold for the development of new drugs with improved efficacy and safety profiles. Further research could also explore the potential use of N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide in agriculture as a means of increasing crop yields and enhancing plant growth.
Synthesis Methods
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylthiolane-2-carboxylic acid with 3,3-dimethyl-1-butanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to form N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide.
Scientific Research Applications
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects. It has also been investigated for its potential use as a treatment for Alzheimer's disease and cancer. In drug discovery, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been used as a scaffold for the development of new drugs. In agriculture, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been studied for its ability to enhance plant growth and increase crop yields.
properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c1-9(11(2,3)4)13-10(14)12(5)7-6-8-15-12/h9H,6-8H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYLYIMLPCZGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1(CCCS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)

![N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide](/img/structure/B7634300.png)
![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)
![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7634319.png)
![N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrazin-2-amine](/img/structure/B7634326.png)


![5-pyridin-2-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B7634349.png)

![[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B7634354.png)

![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B7634364.png)